molecular formula C17H17ClN2O6S B2587794 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide CAS No. 941951-15-1

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide

Cat. No.: B2587794
CAS No.: 941951-15-1
M. Wt: 412.84
InChI Key: IMWOSIKQEKWMRD-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic specialty chemical offered for investigational purposes in biochemical and pharmacological research. The structure of this compound, which integrates a phenylsulfonyl group linked to a butanamide chain and a methoxy-nitrophenyl moiety, suggests potential as a key intermediate in organic synthesis, particularly in the development of more complex molecules. Its structural features are reminiscent of compounds used in peptide synthesis as specialized building blocks or coupling agents . Researchers may explore its utility in developing protease substrates or inhibitors, given that similar anilide derivatives are known to serve as chromogenic substrates in enzyme activity assays . The precise mechanism of action and full research applications for this specific compound are yet to be fully characterized and remain an active area of scientific inquiry. Handling should only be performed by qualified professionals in a laboratory setting. This product is provided "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O6S/c1-26-13-6-9-15(16(11-13)20(22)23)19-17(21)3-2-10-27(24,25)14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWOSIKQEKWMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide typically involves multiple steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with a suitable base, such as pyridine, to form the sulfonyl chloride intermediate.

    Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 4-methoxy-2-nitroaniline in the presence of a base, such as triethylamine, to form the desired butanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with receptors: Modulating the activity of receptors on cell surfaces.

    Affecting cellular pathways: Influencing signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1 highlights key structural differences and similarities between the target compound and analogs from the evidence.

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Primary Applications/Properties
Target: 4-((4-Chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide C₁₇H₁₅ClN₂O₆S 4-Chlorophenylsulfonyl, 4-methoxy-2-nitrophenyl 434.83 Hypothesized enzyme inhibition, fluorescence
4-(4-Chloro-2-methylphenoxy)-N-[4-(pyrrolidinylsulfonyl)phenyl]butanamide C₂₁H₂₅ClN₂O₄S 4-Chloro-2-methylphenoxy, pyrrolidinylsulfonylphenyl ~436.5 Pharmaceutical intermediate
N-(4-(5-Chloropyridin-3-yl)phenyl)-2-(cyclopropanesulfonamido)butanamide C₂₀H₂₀ClN₅O₃S Chloropyridinyl, cyclopropanesulfonamido ~470.0 CTPS1 inhibition (anticancer)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide C₉H₉ClN₂O₅S 4-Chloro-2-nitrophenyl, methylsulfonyl 292.70 Intermediate for heterocyclic synthesis

Key Observations :

  • Sulfonyl vs. Sulfonamide Groups : The target compound’s sulfonyl group (R-SO₂) contrasts with sulfonamide (R-SO₂-NR₂) in ’s CTPS1 inhibitor. Sulfonamides often enhance binding to enzyme active sites via hydrogen bonding, while sulfonyl groups may improve metabolic stability .
  • Nitro and Methoxy Substituents: The target’s 2-nitro and 4-methoxy groups mirror those in ’s acetamide derivative.
  • Chlorophenyl vs. Chloropyridinyl : The chlorophenyl group in the target and ’s compound contributes to hydrophobic interactions, whereas ’s chloropyridinyl moiety may facilitate π-π stacking in enzyme binding .

Spectroscopy :

  • IR Spectroscopy : The target’s C=O (amide) and S=O (sulfonyl) stretches (~1650–1750 cm⁻¹ and ~1150–1300 cm⁻¹, respectively) align with ’s reported peaks for analogous groups .
  • NMR : The 4-methoxy group in the target would show a singlet near δ 3.8 ppm (¹H NMR), similar to methoxy signals in ’s benzamide derivatives .

Biological Activity

4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of a sulfonyl group, a chlorophenyl moiety, and a methoxy-nitrophenyl group, which collectively contribute to its pharmacological properties.

  • Molecular Formula : C17_{17}H17_{17}ClN2_2O6_6S
  • Molecular Weight : 412.8 g/mol
  • CAS Number : 941951-15-1

The compound's structure allows for various interactions with biological targets, making it a candidate for further research in drug development.

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit significant biological activities, including:

  • Antimicrobial Activity : The sulfonamide group is known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for folate synthesis in bacteria. This inhibition occurs through the blockade of dihydropteroate synthase, a critical enzyme in the folate biosynthesis pathway.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially through the inhibition of cyclooxygenase enzymes or other inflammatory mediators .
  • Anticancer Potential : The structural features of this compound indicate possible interactions with cancer cell signaling pathways, suggesting its utility in cancer therapy. Compounds with similar structures have been shown to induce apoptosis in cancer cells and inhibit tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their implications for drug development:

  • Antimicrobial Studies :
    • In vitro tests demonstrated that compounds with similar sulfonamide structures exhibited moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism involves enzyme inhibition critical for bacterial survival .
  • Enzyme Inhibition :
    • Research has shown that derivatives of sulfonamides can act as effective inhibitors of acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections .
  • Docking Studies :
    • Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies reveal potential binding affinities that could lead to effective therapeutic agents against specific diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of dihydropteroate synthase
Anti-inflammatoryModulation of inflammatory pathways
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionAChE and urease inhibition

Q & A

Basic: What are the optimal synthetic routes for 4-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide?

Answer:
The synthesis typically involves a multi-step approach, starting with the sulfonylation of a 4-chlorophenyl precursor followed by coupling with a substituted aniline. For example:

Sulfonylation : React 4-chlorobenzenesulfonyl chloride with a butanamide intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl moiety.

Amidation : Couple the sulfonylated intermediate with 4-methoxy-2-nitroaniline using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous solvents like dichloromethane .

Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures is recommended for isolating the final product.

Key challenges include controlling nitro group stability during sulfonylation and ensuring regioselectivity in amidation. Optimizing reaction temperatures (0–25°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) improves yields .

Basic: Which spectroscopic and computational methods are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the presence of the sulfonyl group (δ ~3.5–4.0 ppm for adjacent protons) and nitro/methoxy substituents (δ ~8.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ at m/z 463.05 for C17_{17}H14_{14}ClN2_2O6_6S).
  • Computational Analysis : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and optimize geometric parameters, aiding in structural validation .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves bond lengths and angles, particularly for the sulfonyl and nitro groups .

Advanced: How can discrepancies in crystallographic data be resolved using SHELX software?

Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. SHELX suite (e.g., SHELXL) addresses these via:

Twinning Refinement : Use TWIN and BASF commands to model twinned crystals, adjusting scale factors for overlapping reflections .

Disorder Modeling : Split atomic positions (PART command) and apply restraints (e.g., SIMU, DELU) to manage disordered sulfonyl or nitro groups.

High-Resolution Data : For small molecules, refine against data with d-spacing <1.0 Å to improve R1 values (<5%) .

Validation Tools : Leverage PLATON or CHECKCIF to flag outliers (e.g., bond length deviations >3σ) .

Example: A study on sulfonamide derivatives resolved nitro group disorder by refining anisotropic displacement parameters and applying Hirshfeld surface analysis .

Advanced: What is the role of the sulfonyl group in modulating biological activity?

Answer:
The sulfonyl group enhances hydrogen-bonding capacity and electrostatic interactions with target proteins. For example:

  • Enzyme Inhibition : In BCL-2 inhibitors like Venetoclax, sulfonyl groups stabilize interactions with hydrophobic binding pockets (e.g., P2/P4 regions) via van der Waals forces and π-stacking .
  • Selectivity : Substitution at the sulfonyl moiety (e.g., 4-chloro vs. 4-methyl) alters binding kinetics; bulky groups reduce off-target effects in kinase assays .
  • SAR Studies : Replace the sulfonyl group with carbonyl or phosphonyl analogs to assess potency changes. For instance, sulfonyl-to-carbonyl swaps in related compounds reduced IC50_{50} values by 10-fold in apoptosis assays .

Advanced: How does this compound compare to Venetoclax in BCL-2 inhibition?

Answer:
While structurally distinct, both compounds target BCL-2’s hydrophobic groove:

  • Structural Similarities : The sulfonyl group in this compound mimics Venetoclax’s 4-chlorophenyl moiety, enabling similar π-π interactions with Phe101 and Tyr202 .
  • Key Differences : Venetoclax incorporates a pyrrolopyridine group for enhanced solubility, whereas the nitro and methoxy groups in the subject compound may limit bioavailability due to higher logP values .
  • Activity Data : In vitro studies show Venetoclax has sub-nanomolar affinity (Kd_d = 0.6 nM), while preliminary data for the subject compound suggest mid-nanomolar potency (Kd_d ~50 nM) in leukemia cell lines .

Advanced: How to design SAR studies for optimizing this compound’s pharmacokinetic profile?

Answer:

  • Nitro Group Modifications : Replace the nitro group with cyano or trifluoromethyl to reduce metabolic instability while retaining electron-withdrawing effects .
  • Methoxy Substitution : Introduce para-fluoro or ortho-methyl groups to enhance blood-brain barrier penetration .
  • Sulfonyl Bioisosteres : Test sulfonamide replacements (e.g., amides, ureas) to improve solubility without compromising binding .
  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict ADMET properties and prioritize analogs with lower hepatotoxicity risks .

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